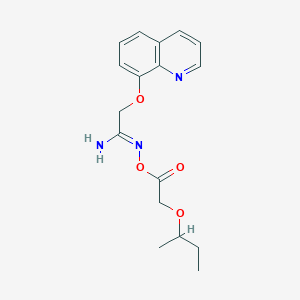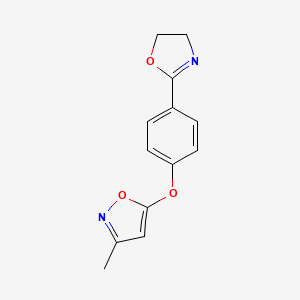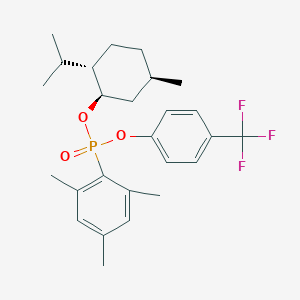
2,4(1H,3H)-Pyrimidinedione, 5-(3-furanyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4(1H,3H)-Pyrimidinedione, 5-(3-furanyl)- is a heterocyclic compound that features a pyrimidinedione core with a furan ring attached at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-(3-furanyl)- typically involves the reaction of 5-(3-furanyl)uracil with various reagents under controlled conditions. One common method includes the use of sulfamic acid as a green catalyst in an ultrasound-promoted, metal-free synthesis . This method is advantageous due to its eco-friendly nature and efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and multicomponent reactions (MCRs) are often employed to streamline the synthesis process. These methods aim to reduce waste and improve yield by combining multiple reactants in a single reaction vessel .
Analyse Chemischer Reaktionen
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 5-(3-furanyl)- can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while reduction could produce a more saturated compound .
Wissenschaftliche Forschungsanwendungen
2,4(1H,3H)-Pyrimidinedione, 5-(3-furanyl)- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and DNA interaction.
Industry: It is used in the production of various pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism by which 2,4(1H,3H)-Pyrimidinedione, 5-(3-furanyl)- exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include key biochemical processes such as DNA replication and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Quinazolinedione: Contains two carbonyl groups at the C-2 and C-4 positions.
4-Quinazolinone: Contains a carbonyl group at the C-4 position.
2-Quinazolinone: Contains a carbonyl group at the C-2 position.
Uniqueness
2,4(1H,3H)-Pyrimidinedione, 5-(3-furanyl)- is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of novel therapeutic agents and chemical probes .
Eigenschaften
| 127235-94-3 | |
Molekularformel |
C8H6N2O3 |
Molekulargewicht |
178.14 g/mol |
IUPAC-Name |
5-(furan-3-yl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H6N2O3/c11-7-6(3-9-8(12)10-7)5-1-2-13-4-5/h1-4H,(H2,9,10,11,12) |
InChI-Schlüssel |
WBMWEFOPPUMLAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC=C1C2=CNC(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenesulfonamide, 4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)-](/img/structure/B12896082.png)

![4-Quinolinamine, 2-(4-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]-](/img/structure/B12896089.png)


![2-(4-Aminobenzo[d]oxazol-2-yl)-2-hydroxyacetic acid](/img/structure/B12896137.png)

